molecular formula C17H26 B12643955 1-Heptyl-3-methylindan CAS No. 85721-20-6

1-Heptyl-3-methylindan

Cat. No.: B12643955
CAS No.: 85721-20-6
M. Wt: 230.4 g/mol
InChI Key: PQVLNCYTHUPCBI-UHFFFAOYSA-N
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Description

1-Heptyl-3-methylindan: is an organic compound with the molecular formula C17H26 . It belongs to the class of indanes, which are bicyclic aromatic hydrocarbons. This compound is characterized by a heptyl group attached to the first carbon and a methyl group attached to the third carbon of the indane ring system. It is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Heptyl-3-methylindan can be synthesized through various organic synthesis methods. One common approach involves the alkylation of 3-methylindan with heptyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium on carbon can enhance the reaction efficiency and selectivity. The reaction mixture is then purified through distillation or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1-Heptyl-3-methylindan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Heptyl-3-methylindan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-heptyl-3-methylindan involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Heptyl-2-methylindan
  • 1-Heptyl-4-methylindan
  • 1-Heptyl-5-methylindan

Comparison: 1-Heptyl-3-methylindan is unique due to the position of the methyl group on the third carbon of the indane ring. This structural difference can influence its chemical reactivity and physical properties compared to its isomers. For example, the position of the methyl group can affect the compound’s boiling point, solubility, and interaction with other molecules .

Properties

CAS No.

85721-20-6

Molecular Formula

C17H26

Molecular Weight

230.4 g/mol

IUPAC Name

1-heptyl-3-methyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C17H26/c1-3-4-5-6-7-10-15-13-14(2)16-11-8-9-12-17(15)16/h8-9,11-12,14-15H,3-7,10,13H2,1-2H3

InChI Key

PQVLNCYTHUPCBI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1CC(C2=CC=CC=C12)C

Origin of Product

United States

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